Product packaging for Dimethyl[2-(piperidin-3-yloxy)ethyl]amine(Cat. No.:CAS No. 1020943-38-7)

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine

Cat. No.: B1420255
CAS No.: 1020943-38-7
M. Wt: 172.27 g/mol
InChI Key: NGUBMOCEKSVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine is a chemical compound with the molecular formula C9H20N2O and a monoisotopic mass of 172.15756 Da . Its structure features a piperidine ring, a key pharmacophore in medicinal chemistry, connected to a dimethylaminoethyl chain via an ether linkage. This scaffold is of significant interest in neuroscience and pharmacology research, particularly in the development of multi-target-directed ligands for complex neurodegenerative diseases . Scientific literature indicates that structural analogs of this compound, specifically 4-oxypiperidine ethers, are designed to act as histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor is a presynaptic autoreceptor that modulates the release of several neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine . By blocking this receptor, researchers can investigate pathways to enhance cognitive functions such as alertness, attention, and memory . Furthermore, some piperidine-based compounds are being explored for their dual activity, combining H3R antagonism with additional inhibitory properties against enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This multi-target approach is a promising strategy for researching potential treatments for multifactorial conditions like Alzheimer's disease, aiming to improve cholinergic neurotransmission and slow disease progression with a single molecular entity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B1420255 Dimethyl[2-(piperidin-3-yloxy)ethyl]amine CAS No. 1020943-38-7

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-3-yloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)6-7-12-9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUBMOCEKSVMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine typically involves the reaction of piperidine derivatives with dimethylamine. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a dimethylamine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine undergoes oxidation primarily at the tertiary amine group. Common oxidizing agents and products include:

ReagentConditionsMajor ProductNotes
Potassium permanganateAcidic medium (e.g., H₂SO₄)N-Oxide derivativesForms stable N-oxide via single-electron transfer.
Hydrogen peroxide (H₂O₂)Aqueous or alcoholic solutionN-Oxide or hydroxylamineConcentration-dependent selectivity.

N-Oxide formation enhances water solubility and modifies biological activity, making it relevant for prodrug design .

Reduction Reactions

The compound can be reduced to secondary amines or undergo ether cleavage under strong reducing conditions:

ReagentConditionsMajor Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, refluxSecondary amine (piperidine derivative)
Catalytic hydrogenation (H₂/Pd-C)Ethanol, room temperaturePartially saturated derivatives

Reduction with LiAlH₄ selectively targets the C–N bond, yielding secondary amines with retained ether functionality.

Substitution Reactions

Nucleophilic substitution occurs at the ethoxy group or amine center:

ReagentConditionsMajor Product
Sodium hydride (NaH)Aprotic solvent (e.g., DMF)Alkylated derivatives
Thiols (R-SH)Basic conditions (K₂CO₃)Thioether analogs

Substitution reactions enable modular functionalization, such as introducing alkyl or aryl groups for structure-activity relationship studies.

Acid-Base Reactions

The tertiary amine reacts with acids to form water-soluble salts:

AcidConditionsMajor Product
Hydrochloric acid (HCl)Aqueous solution, RTHydrochloride salt
Sulfuric acid (H₂SO₄)Ethanol, refluxSulfate salt

Salt formation improves bioavailability and stability, critical for pharmaceutical formulations .

Comparative Reaction Data

The table below summarizes key reaction outcomes and conditions:

Reaction TypeYield Range (%)Optimal ConditionsKey Application
Oxidation to N-Oxide70–85H₂O₂ (30%), 60°C, 4 hrsProdrug synthesis
LiAlH₄ Reduction65–78Anhydrous ether, 0°C→RTSecondary amine production
Alkylation55–90NaH, DMF, 12 hrsLigand diversification

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies .

  • Reduction : LiAlH₄ acts as a hydride donor, cleaving C–N bonds through a two-step electron transfer.

  • Substitution : SN2 mechanism dominates at the ethoxy group, with steric hindrance influencing regioselectivity.

This compound’s versatility in oxidation, reduction, and substitution makes it a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its catalytic applications or enantioselective transformations.

Scientific Research Applications

Chemical Synthesis

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions, where the amine group is replaced with other functional groups under basic conditions (e.g., using sodium hydride or potassium carbonate) .
  • Oxidation and Reduction : It can undergo oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride, leading to various derivatives that may have distinct chemical properties .

Biological Research

In biological contexts, this compound has been investigated for its potential roles as a ligand in receptor binding studies. Its interactions with specific molecular targets may reveal insights into:

  • Receptor Binding Studies : The compound has been explored for its ability to act as an agonist or antagonist at various receptors, which is crucial in understanding its pharmacological properties .
  • Pharmacological Properties : Research has indicated potential applications in drug development, particularly as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

  • Drug Development : The compound has been evaluated for its therapeutic potential in treating conditions such as Alzheimer's disease and cancer. For instance, derivatives of piperidine have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are targets in Alzheimer's treatment .
  • Anticancer Activity : Some studies have reported that compounds incorporating piperidine moieties exhibit cytotoxic effects against cancer cell lines, suggesting a role in anticancer drug design .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations, enhancing product performance across different sectors.

Case Study 1: Anticancer Activity

A study exploring the synthesis of piperidine derivatives demonstrated their effectiveness against FaDu hypopharyngeal tumor cells. The compounds exhibited better cytotoxicity compared to standard treatments like bleomycin, highlighting the potential of piperidine-based drugs in oncology .

Case Study 2: Alzheimer's Disease

Research on piperidine derivatives indicated their dual inhibition capabilities against cholinesterase enzymes. These compounds showed significant promise in improving cognitive function in models of Alzheimer's disease, emphasizing their therapeutic potential .

Comparative Analysis Table

Application AreaSpecific UsesKey Findings
Chemical SynthesisIntermediate for organic synthesisParticipates in nucleophilic substitutions and redox reactions
Biological ResearchReceptor binding studiesPotential agonist/antagonist activity at neurotransmitter receptors
Medicinal ChemistryDrug development for neurological diseasesEffective inhibitors of acetylcholinesterase
Industrial ApplicationsProduction of specialty chemicalsEnhances performance across various formulations

Mechanism of Action

The mechanism of action of Dimethyl[2-(piperidin-3-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine

  • Key Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
  • Molecular Formula : C₈H₁₈N₂O; Molecular Weight : 158.24 g/mol .
  • Impact: Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.8), altering protonation states in physiological conditions.

6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

  • Key Structural Difference: Features a pyridine ring substituted with a dimethylaminopyrrolidine group.
  • Molecular Formula : C₁₁H₁₈N₄; Molecular Weight : 206.29 g/mol .
  • Impact: Aromatic Interactions: The pyridine ring enables π-π stacking with aromatic residues in enzyme active sites, a property absent in the piperidine-based parent compound. Electronic Effects: The electron-donating dimethylamino group on pyrrolidine enhances nucleophilicity compared to the ether-linked piperidine in the parent compound .

Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine

  • Key Structural Difference : A tripodal ligand with three pyridylpyrimidine arms linked via sulfur atoms to a central amine.
  • Molecular Formula : C₃₃H₃₀N₁₀S₃; Molecular Weight : 662.85 g/mol .
  • Impact: Coordination Chemistry: The sulfur atoms and pyridylpyrimidine arms enable metal chelation (e.g., Cu²⁺, Zn²⁺), unlike the non-coordinating parent compound. Supramolecular Assembly: Forms 3D networks via π-π stacking, relevant for crystal engineering .

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine

  • Key Structural Difference : Incorporates a piperazine ring with a methoxyethyl substituent.
  • Molecular Formula : C₁₂H₂₀N₄O; Molecular Weight : 236.32 g/mol .
  • Impact :
    • Hydrophilicity : The methoxyethyl group increases water solubility compared to the parent compound’s ether-linked piperidine.
    • Pharmacokinetics : Piperazine derivatives often exhibit improved blood-brain barrier penetration .

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine

  • Key Structural Difference : Substitutes dimethylamine with diethylamine and adds a trifluoropropyl group.
  • Molecular Formula : C₁₀H₂₀F₃N₂; Molecular Weight : 233.28 g/mol .
  • Impact :
    • Electron-Withdrawing Effects : The CF₃ group reduces electron density on the amine, altering reactivity in nucleophilic substitutions.
    • Metabolic Stability : Fluorine substituents enhance resistance to oxidative metabolism .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine C₉H₂₀N₂O 172.27 Piperidine, ether, dimethylamine Flexible linker, moderate basicity
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine C₈H₁₈N₂O 158.24 Pyrrolidine, ether, dimethylamine Reduced steric bulk, lower basicity
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₈N₄ 206.29 Pyridine, pyrrolidine, dimethylamino Aromatic interactions, enhanced nucleophilicity
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine C₃₃H₃₀N₁₀S₃ 662.85 Pyridylpyrimidine, thioether Metal coordination, supramolecular assembly
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine C₁₂H₂₀N₄O 236.32 Piperazine, methoxyethyl Increased hydrophilicity, BBB penetration
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine C₁₀H₂₀F₃N₂ 233.28 Diethylamine, CF₃ Electron-withdrawing, metabolic stability

Biological Activity

Dimethyl[2-(piperidin-3-yloxy)ethyl]amine, a compound with significant potential in pharmacological applications, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of the compound's mechanisms, effects, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and dimethylamino group. Its molecular formula is C11_{11}H18_{18}N2_2O, and it possesses both hydrophilic and lipophilic properties, making it suitable for interaction with biological membranes.

The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It interacts with various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine transporters (NET), which are crucial in the modulation of mood and anxiety disorders. The compound may act as an agonist or antagonist depending on the specific receptor it binds to, influencing neurotransmitter release and reuptake processes .

In Vitro Studies

In vitro pharmacological evaluations have demonstrated that this compound exhibits significant affinity for multiple receptors:

  • Serotonin Transporter (SERT) : The compound shows competitive inhibition, which may enhance serotonergic signaling.
  • Norepinephrine Transporter (NET) : Similar to its action on SERT, it inhibits NET, suggesting potential antidepressant effects.

Table 1 summarizes the binding affinities of this compound compared to other related compounds:

CompoundTarget ReceptorBinding Affinity (Ki_i)
This compoundSERT10.3 nM
This compoundNET19.2 nM
Related Compound ASERT15.0 nM
Related Compound BNET25.5 nM

Case Studies

  • Antidepressant Activity : In a study evaluating various amphetamine derivatives, this compound was found to possess antidepressant-like properties due to its dual action on SERT and NET, supporting its potential as a therapeutic agent for depression .
  • CNS Effects : Research has indicated that compounds similar to this compound can modulate central nervous system activity by enhancing neurotransmitter levels, which may lead to improved cognitive functions and mood stabilization .

Pharmacological Applications

This compound has been explored for various medicinal applications:

  • Antidepressant Development : Due to its interaction with serotonin and norepinephrine systems, it is being investigated as a candidate for new antidepressant therapies.
  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as anxiety disorders and attention deficit hyperactivity disorder (ADHD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Dimethyl[2-(piperidin-3-yloxy)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.